アデナンチン

説明

Adenanthin is a novel NF-κB and nucleophilic cysteines inhibitor. It has bacteriostatic, anti-inflammatory, and antitumor activities. Adenanthin also has antileukemic activity through targeting peroxiredoxin I/II .

Synthesis Analysis

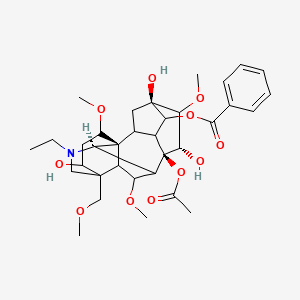

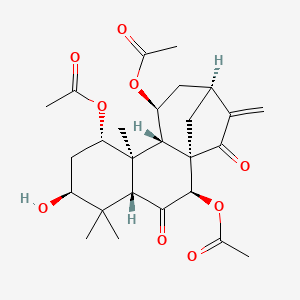

Adenanthin is a diterpenoid isolated from the leaves of Isodon adenanthus . It has been reported to possess antileukemic activity through targeting peroxiredoxin I/II .Molecular Structure Analysis

The molecular formula of Adenanthin is C26H34O9 . The exact mass is 490.22 and the molecular weight is 490.550 .Chemical Reactions Analysis

Adenanthin has been reported to increase intracellular reactive oxygen species in leukemic and hepatocellular carcinoma cells . It inhibits adipogenesis of 3T3-L1 and mouse embryonic fibroblasts .Physical And Chemical Properties Analysis

The molecular weight of Adenanthin is 490.54 . The chemical formula is C26H34O9 .科学的研究の応用

抗白血病活性

アデナンチンは、抗白血病活性を持つことが報告されています。それは、体の抗酸化防御システムに関与する酵素であるペルオキシレドキシンI/IIを標的にします。 この活性は、白血病治療における潜在的な治療応用を示唆しています .

肥満と脂肪生成

研究によると、アデナンチンは脂肪生成と肥満の発症に役割を果たす可能性があります。 細胞内反応性酸素種を増加させることが示されており、これは脂質蓄積と肥満関連経路に影響を与える可能性があります .

抗酸化酵素阻害

アデナンチンは、チオール依存性抗酸化酵素の阻害剤として機能します。 NK細胞におけるPRDX関連抗酸化鎖の機能不全を誘発することにより、これらの抗酸化物質の役割をより詳細に研究するのに役立ちます .

作用機序

Biochemical Pathways

The increase in ROS due to the action of Adenanthin leads to the activation of extracellular signal–regulated kinases and increased transcription of CCAAT/enhancer-binding protein b . This contributes to adenanthin-induced differentiation of acute promyelocytic leukemia (APL) cells . In adipogenesis, adenanthin inhibits the RB-E2F1 signaling pathway and the expression and activity of C/EBPβ during mitotic clonal expansion .

Pharmacokinetics

Its therapeutic effects have been observed in experimental models .

Result of Action

Adenanthin has been reported to possess antileukemic activity . It induces differentiation of APL cells , represses tumor growth in vivo, and prolongs the survival of mouse APL models that are sensitive and resistant to retinoic acid . In adipogenesis, it inhibits the development of obesity by regulating ROS .

Action Environment

Its efficacy in experimental models suggests that it may be effective under a variety of conditions .

将来の方向性

生化学分析

Biochemical Properties

Adenanthin plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of its primary targets is peroxiredoxin I and II, which are thiol-dependent antioxidant enzymes . Adenanthin inhibits these enzymes by binding to their conserved resolving cysteines, leading to an increase in intracellular reactive oxygen species . This interaction is pivotal in adenanthin’s ability to induce apoptosis in cancer cells and inhibit adipogenesis .

Cellular Effects

Adenanthin exerts significant effects on various cell types and cellular processes. In leukemic cells, adenanthin increases intracellular reactive oxygen species, leading to cell death . It also inhibits the NF-κB signaling pathway, which is crucial for the proliferation and survival of cancer cells . Additionally, adenanthin has been shown to inhibit adipogenesis in 3T3-L1 cells and mouse embryonic fibroblasts by inducing G0/G1 cell cycle arrest and reducing C/EBPβ signaling . These effects highlight adenanthin’s potential as an anti-cancer and anti-obesity agent.

Molecular Mechanism

The molecular mechanism of adenanthin involves its interaction with peroxiredoxin I and II, leading to the inhibition of their peroxidase activities . This results in elevated levels of intracellular reactive oxygen species, which activate extracellular signal-regulated kinases and increase the transcription of CCAAT/enhancer-binding protein β . These molecular events contribute to adenanthin-induced differentiation and apoptosis in cancer cells . Furthermore, adenanthin inhibits the NF-κB signaling pathway, reducing the expression of pro-inflammatory cytokines and promoting apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of adenanthin have been observed to change over time. Adenanthin’s stability and degradation have been studied in various in vitro and in vivo models. It has been shown to maintain its bioactivity over extended periods, with long-term effects including sustained inhibition of adipogenesis and cancer cell proliferation . The compound’s stability may be influenced by factors such as temperature and pH, which can affect its efficacy in different experimental conditions .

Dosage Effects in Animal Models

The effects of adenanthin vary with different dosages in animal models. In studies involving mice, adenanthin has been shown to reduce body weight and adipose tissue mass at specific dosages . At higher doses, adenanthin may exhibit toxic effects, including liver and kidney damage . These findings underscore the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

Adenanthin is involved in several metabolic pathways, primarily through its interaction with thiol-dependent antioxidant enzymes such as peroxiredoxin I and II . By inhibiting these enzymes, adenanthin increases intracellular reactive oxygen species, which can affect various metabolic processes, including lipid metabolism and energy homeostasis . Additionally, adenanthin’s impact on the NF-κB signaling pathway further influences metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, adenanthin is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the cytoplasm and nucleus, where it exerts its biological effects . Adenanthin’s distribution is also influenced by its lipophilic nature, which allows it to readily cross cell membranes and accumulate in lipid-rich tissues .

Subcellular Localization

Adenanthin’s subcellular localization is critical for its activity and function. The compound primarily localizes to the cytoplasm and nucleus, where it interacts with peroxiredoxin I and II and other target proteins . Adenanthin’s localization is facilitated by specific targeting signals and post-translational modifications that direct it to these compartments . This subcellular distribution is essential for adenanthin’s ability to modulate cellular signaling pathways and induce apoptosis in cancer cells .

特性

IUPAC Name |

[(1R,2R,4R,6S,8S,9S,10S,11S,13S)-2,8-diacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-3,15-dioxo-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O9/c1-11-15-8-16(33-12(2)27)20-25(7)18(34-13(3)28)9-17(30)24(5,6)21(25)19(31)23(35-14(4)29)26(20,10-15)22(11)32/h15-18,20-21,23,30H,1,8-10H2,2-7H3/t15-,16+,17+,18+,20+,21-,23+,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVYSFSBBFDGRG-FYHXSELJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CC3(C1C4(C(CC(C(C4C(=O)C3OC(=O)C)(C)C)O)OC(=O)C)C)C(=O)C2=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H]2C[C@]3([C@@H]1[C@@]4([C@H](C[C@@H](C([C@H]4C(=O)[C@@H]3OC(=O)C)(C)C)O)OC(=O)C)C)C(=O)C2=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![sodium 2',4',5',7'-tetrabromo-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)](/img/structure/B1665445.png)